![molecular formula C21H25N3O7 B13186518 2-{[(Benzyloxy)carbonyl]amino}-3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoic acid](/img/structure/B13186518.png)
2-{[(Benzyloxy)carbonyl]amino}-3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(Benzyloxy)carbonyl]amino}-3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoic acid is a complex organic compound that features both benzyloxycarbonyl and tert-butoxycarbonyl protecting groups. These groups are commonly used in organic synthesis to protect functional groups during chemical reactions. The compound also contains a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom, and a hydroxypropanoic acid moiety, which is a three-carbon chain with a hydroxyl group and a carboxylic acid group.
Preparation Methods
The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoic acid typically involves multiple steps, including the protection of amino groups, coupling reactions, and deprotection steps. One common method involves the use of tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups to protect the amino groups during the synthesis. The synthesis may start with the protection of the amino group on the pyridine ring using Boc anhydride, followed by the protection of the amino group on the propanoic acid using Cbz chloride. The protected intermediates are then coupled using standard peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). After the coupling reaction, the protecting groups are removed using acidic or hydrogenolytic conditions to yield the final product .
Chemical Reactions Analysis
2-{[(Benzyloxy)carbonyl]amino}-3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxycarbonyl and tert-butoxycarbonyl protecting groups can be substituted with other protecting groups or functional groups using appropriate reagents and conditions.
Coupling Reactions: The amino groups can participate in peptide coupling reactions to form amide bonds with other amino acids or peptides.
Scientific Research Applications
2-{[(Benzyloxy)carbonyl]amino}-3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoic acid has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is used in the development of pharmaceuticals and as a building block for drug design.
Industry: It is used in the production of fine chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoic acid depends on its specific applicationThe benzyloxycarbonyl and tert-butoxycarbonyl groups can be removed under specific conditions to reveal the active amino groups, which can then participate in further chemical reactions or interactions with biological targets .
Comparison with Similar Compounds
Similar compounds to 2-{[(Benzyloxy)carbonyl]amino}-3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoic acid include:
2-{[(Benzyloxy)carbonyl]amino}propanoic acid: A simpler compound with a similar benzyloxycarbonyl-protected amino group but without the pyridine ring and tert-butoxycarbonyl group.
2-{[(tert-Butoxy)carbonyl]amino}propanoic acid: Another simpler compound with a tert-butoxycarbonyl-protected amino group but without the pyridine ring and benzyloxycarbonyl group.
N-Boc-L-phenylalanine: A compound with a tert-butoxycarbonyl-protected amino group and a phenylalanine moiety instead of the pyridine ring.
These similar compounds highlight the unique combination of functional groups and protecting groups in this compound, which makes it a valuable intermediate in organic synthesis and research.
Properties
Molecular Formula |
C21H25N3O7 |
|---|---|
Molecular Weight |
431.4 g/mol |
IUPAC Name |
3-hydroxy-3-[6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C21H25N3O7/c1-21(2,3)31-20(29)23-15-10-9-14(11-22-15)17(25)16(18(26)27)24-19(28)30-12-13-7-5-4-6-8-13/h4-11,16-17,25H,12H2,1-3H3,(H,24,28)(H,26,27)(H,22,23,29) |
InChI Key |
UXECZYKXLKEWCX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(C=C1)C(C(C(=O)O)NC(=O)OCC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


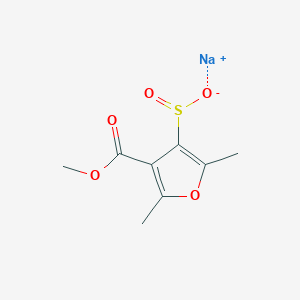
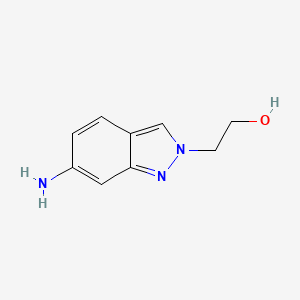
![tert-Butyl 5-(3-chloro-2,2-dimethylpropanoyl)-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B13186440.png)
![1-[1-(Bromomethyl)cyclopropyl]-2-methoxycyclopentane](/img/structure/B13186448.png)
amine](/img/structure/B13186450.png)
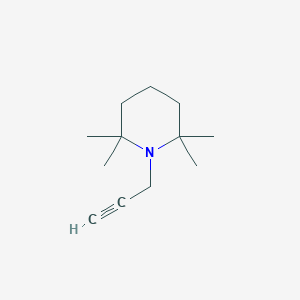
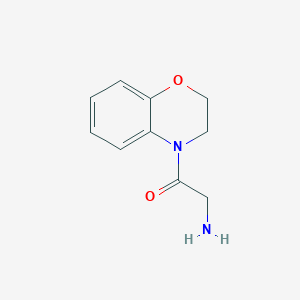
amine](/img/structure/B13186479.png)
![1-{[1-(Bromomethyl)cyclobutyl]methyl}cyclopent-1-ene](/img/structure/B13186484.png)
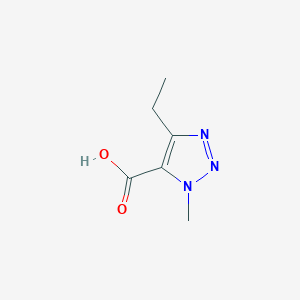

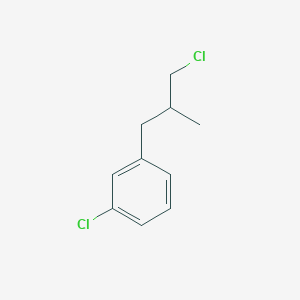

![{[1-(Chloromethyl)cyclopentyl]methyl}trimethylsilane](/img/structure/B13186509.png)
